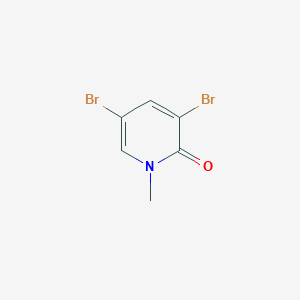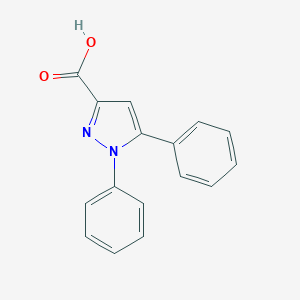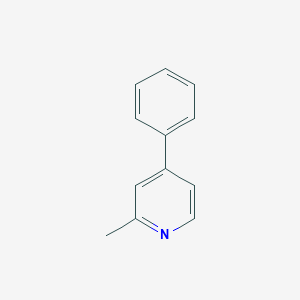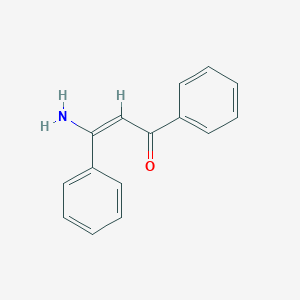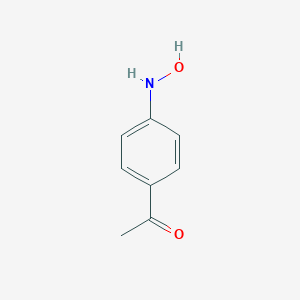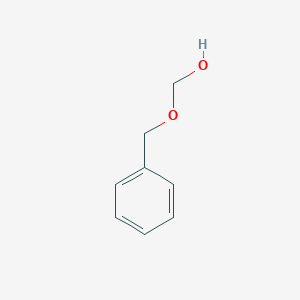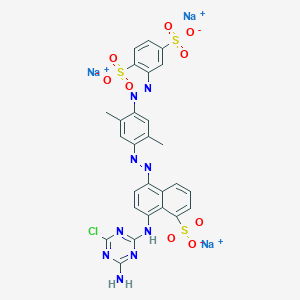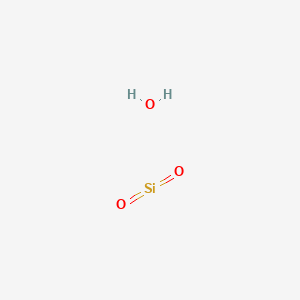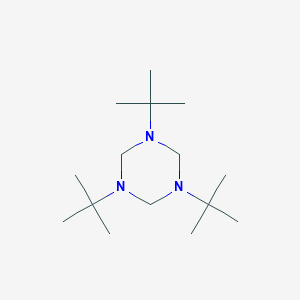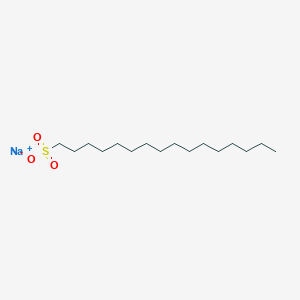
十六烷基-1-磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Hexadecanesulfonic acid sodium salt has a wide range of applications in scientific research:
Biology: It is employed in high-performance capillary electrophoresis for the analysis of peptides.
Medicine: It is used in the formulation of various pharmaceutical products due to its surfactant properties.
Industry: It is utilized in the production of detergents, emulsifiers, and other surfactant-based products.
作用机制
Target of Action
1-Hexadecanesulfonic acid sodium salt, also known as Sodium 1-hexadecanesulfonate or Sodium Cetylsulfonate, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The compound acts as an emulsifier during the reverse iodine transfer – emulsion polymerization of styrene . Emulsifiers are substances that stabilize an emulsion by increasing its kinetic stability. They do this by decreasing the surface tension at the interface of the emulsion droplets.
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which can influence its bioavailability and distribution.
Result of Action
1-Hexadecanesulfonic acid sodium salt was used to study the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane) . Crosslinking is a process that can alter the physical properties of polymers, making them more stable and resistant to chemical and thermal degradation.
生化分析
Biochemical Properties
The role of 1-Hexadecanesulfonic acid sodium salt in biochemical reactions is primarily as an emulsifier . It interacts with various biomolecules to facilitate the formation of emulsions, which are mixtures of two immiscible liquids . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Molecular Mechanism
It is known to act as an emulsifier, facilitating the formation of emulsions by reducing the surface tension between two immiscible liquids
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexadecanesulfonic acid sodium salt is typically synthesized through the sulfonation of hexadecane.
Industrial Production Methods: In industrial settings, the production of 1-hexadecanesulfonic acid, sodium salt involves large-scale sulfonation reactors where hexadecane is treated with sulfur trioxide (SO₃) gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
化学反应分析
Types of Reactions: 1-Hexadecanesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the sulfonic acid group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the sulfonic acid group to a sulfonate.
Major Products Formed:
Substitution Reactions: Products include various sulfonate derivatives.
Oxidation Reactions: Products include sulfonic acids with higher oxidation states.
Reduction Reactions: Products include sulfonates and other reduced forms.
相似化合物的比较
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter hydrocarbon chain.
Sodium octanesulfonate: A similar compound with a shorter hydrocarbon chain.
Sodium decanesulfonate: Another related compound with a different chain length.
Uniqueness: 1-Hexadecanesulfonic acid sodium salt is unique due to its longer hydrocarbon chain, which provides enhanced emulsification and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action .
属性
CAS 编号 |
15015-81-3 |
|---|---|
分子式 |
C16H34NaO3S |
分子量 |
329.5 g/mol |
IUPAC 名称 |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |
InChI 键 |
ZNHNOZBMSGSAGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15015-81-3 |
Pictograms |
Irritant |
相关CAS编号 |
15015-81-3 (hydrochloride salt) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 1-hexadecanesulfonate in the synthesis of amphiphilic diblock copolymers as described in the abstract?
A1: The abstract mentions that Sodium 1-hexadecanesulfonate was "used as received" []. This suggests it likely functions as a surfactant in the emulsion polymerization process. Surfactants help stabilize the emulsion by reducing surface tension between the aqueous and organic phases, allowing for controlled polymerization and particle size distribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


